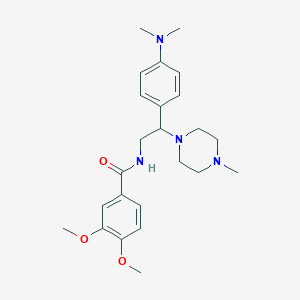
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one, also known as 4-CEC, is a research chemical that falls under the cathinone class. It is a synthetic stimulant that is often used for scientific research purposes. The chemical structure of 4-CEC is similar to other cathinone compounds such as Mephedrone and Methylone. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It also increases the release of these neurotransmitters, leading to increased stimulation and euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other cathinone compounds. It produces a range of effects such as increased energy, alertness, and euphoria. It also increases heart rate, blood pressure, and body temperature. Prolonged use of this compound can lead to adverse effects such as insomnia, anxiety, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one for lab experiments include its availability, low cost, and high purity. It is also a useful tool for studying the structure-activity relationship of cathinone compounds. However, the limitations of using this compound include its potential for abuse and its adverse effects on human health.
Direcciones Futuras
There are several future directions for the study of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one. One area of research is the development of new cathinone compounds with improved safety and efficacy profiles. Another area of research is the study of the long-term effects of cathinone compounds on human health. Additionally, the use of this compound as a reference standard for analytical purposes and as a calibration standard for mass spectrometry will continue to be an important area of research.
Conclusion
In conclusion, this compound, or this compound, is a synthetic stimulant that is often used for scientific research purposes. The synthesis of this compound involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and ethylamine. The mechanism of action of this compound is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. The biochemical and physiological effects of this compound are similar to other cathinone compounds. The advantages of using this compound for lab experiments include its availability, low cost, and high purity. However, the limitations of using this compound include its potential for abuse and its adverse effects on human health. There are several future directions for the study of this compound, including the development of new cathinone compounds and the study of the long-term effects of cathinone compounds on human health.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and ethylamine. The reaction takes place in the presence of a catalyst and produces this compound as the final product. The purity of this compound can be increased through various purification techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is primarily used for scientific research purposes. It is often used as a reference standard for analytical purposes and as a calibration standard for mass spectrometry. It is also used in the development of new drugs and as a tool for studying the structure-activity relationship of cathinone compounds.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWLOSYCPFWTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2747540.png)
![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2747543.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2747545.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747550.png)
![2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile](/img/structure/B2747551.png)

![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole](/img/structure/B2747554.png)

![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2747558.png)
![4-octyl-N-[(4-octylphenyl)diazenyl]aniline](/img/structure/B2747559.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747562.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2747563.png)